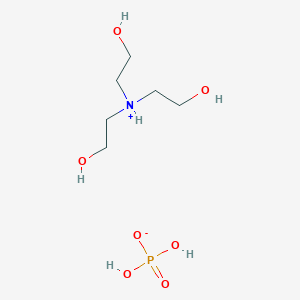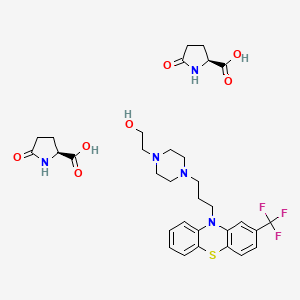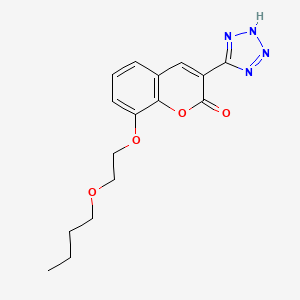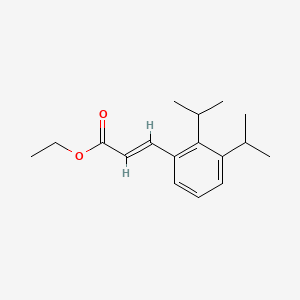
4'-(Butylcarbamoyl)-alpha-methyl-1-piperidineacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 1261662, also known as 6-Bromo-2-chloropyridine-3-sulfonyl chloride, is a chemical compound with the molecular formula C5H2BrCl2NO2S and a molecular weight of 290.95 g/mol . This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloropyridine-3-sulfonyl chloride typically involves the chlorination and bromination of pyridine derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) and brominating agents like bromine (Br2) under controlled temperatures and solvent conditions .
Industrial Production Methods
In industrial settings, the production of 6-Bromo-2-chloropyridine-3-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of reagents and the use of advanced purification techniques such as recrystallization and distillation to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-chloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
6-Bromo-2-chloropyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in the modification of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-chloropyridine: Similar in structure but lacks the sulfonyl chloride group.
2-Chloropyridine-3-sulfonyl chloride: Similar but without the bromine atom.
6-Bromo-3-pyridinesulfonyl chloride: Similar but with different substitution patterns.
Uniqueness
6-Bromo-2-chloropyridine-3-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
94431-09-1 |
|---|---|
Fórmula molecular |
C19H29N3O2 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
N-butyl-4-(2-piperidin-1-ylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H29N3O2/c1-3-4-12-20-19(24)16-8-10-17(11-9-16)21-18(23)15(2)22-13-6-5-7-14-22/h8-11,15H,3-7,12-14H2,1-2H3,(H,20,24)(H,21,23) |
Clave InChI |
SPWRNOCAJVFKQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)













